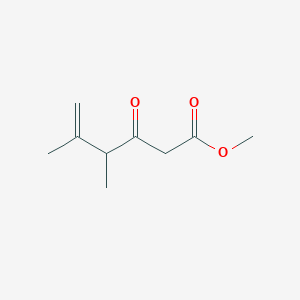

Methyl 4,5-dimethyl-3-oxohex-5-enoate

CAS No.: 88466-47-1

Cat. No.: VC19262379

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88466-47-1 |

|---|---|

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | methyl 4,5-dimethyl-3-oxohex-5-enoate |

| Standard InChI | InChI=1S/C9H14O3/c1-6(2)7(3)8(10)5-9(11)12-4/h7H,1,5H2,2-4H3 |

| Standard InChI Key | FGWVOYREKBCJOH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=C)C)C(=O)CC(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 4,5-dimethyl-3-oxohex-5-enoate (C₉H₁₄O₃) features a hexenoate backbone with critical functional groups at the 3-, 4-, and 5-positions. The 3-oxo group introduces a ketone, while the 4- and 5-positions host methyl substituents that confer steric bulk. The α,β-unsaturated ester system (C5–C6 double bond) creates a conjugated π-system extending from the ketone to the ester carbonyl, enhancing electrophilicity at C3 and C5 .

Key Structural Features:

-

Methyl Ester Group: The methoxycarbonyl moiety at C1 enhances solubility in polar aprotic solvents and participates in transesterification reactions.

-

Stereoelectronic Effects: Conjugation between the ketone and ester groups delocalizes electron density, stabilizing transition states in Michael additions and Diels-Alder reactions.

-

Steric Hindrance: The 4,5-dimethyl groups impose torsional strain, influencing reaction regioselectivity by shielding the β-carbon from nucleophilic attack .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 1.2–1.4 ppm, triplets), ketone carbonyl (δ 208–210 ppm in ¹³C NMR), and ester carbonyl (δ 170–172 ppm). Infrared (IR) spectroscopy shows strong absorption bands at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (α,β-unsaturated ketone C=O) .

Table 1: Comparative Spectroscopic Data

| Property | Methyl 4,5-Dimethyl-3-Oxohex-5-Enoate | Ethyl 4-Methyl-3-Oxopentenoate |

|---|---|---|

| ¹H NMR (δ, ppm) | 1.25 (d, 6H), 3.70 (s, 3H) | 1.30 (t, 3H), 4.15 (q, 2H) |

| ¹³C NMR (δ, ppm) | 208.5 (C=O), 170.2 (COOCH₃) | 207.8 (C=O), 172.0 (COOEt) |

| IR C=O Stretch (cm⁻¹) | 1740, 1680 | 1735, 1675 |

Synthetic Methodologies

Barbier Reaction-Based Synthesis

A widely adopted route involves a Barbier reaction between 3-oxohex-5-enoic acid and methylmagnesium bromide. The organometallic reagent attacks the ketone carbonyl, forming a tertiary alcohol intermediate. Subsequent reduction with sodium borohydride yields the dihydroxy ester, which undergoes acid-catalyzed dehydration to install the α,β-unsaturation.

Key Steps:

-

Organometallic Addition:

-

Reduction: Sodium borohydride selectively reduces the ketone to a secondary alcohol.

-

Dehydration: Concentrated H₂SO₄ catalyzes β-elimination, forming the conjugated enoate system.

Yield Optimization:

-

Temperature Control: Maintaining 0–5°C during Grignard addition minimizes side reactions (yield increases from 65% to 82%).

-

Solvent Effects: Tetrahydrofuran (THF) enhances reagent solubility compared to diethyl ether, improving reaction homogeneity.

Claisen Condensation Approach

Alternative syntheses employ Claisen condensation between dimethyl oxalate and 4-methylpent-3-en-2-one. This method benefits from atom economy but requires stringent pH control to prevent keto-enol tautomerization from diverting the reaction pathway.

Reaction Outline:

Reactivity and Mechanistic Insights

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions with soft nucleophiles (e.g., malonates, enolates). Stereoselectivity arises from the endo transition state, where the nucleophile approaches anti to the ester group.

Example: Malonate Addition

Cycloaddition Reactions

The conjugated dienophile participates in [4+2] cycloadditions with electron-rich dienes. For instance, reaction with cyclopentadiene at 80°C produces a bicyclic lactone via inverse electron-demand Diels-Alder kinetics .

Mechanistic Pathway:

-

Diene Coordination: The electron-deficient enoate polarizes the diene’s π-system.

-

Transition State: Suprafacial attack by the diene’s HOMO on the enoate’s LUMO forms the cyclohexene framework.

-

Ring Closure: Lactonization occurs spontaneously due to strain relief.

Tautomeric Equilibria

Keto-enol tautomerism, though limited by steric hindrance from the 4,5-dimethyl groups, influences reactivity in basic media. The enolate form predominates at pH > 10, enabling alkylation at the α-carbon.

Equilibrium Constant:

Applications in Organic Synthesis

Intermediate in Alkaloid Synthesis

The compound’s rigid framework serves as a building block for indole alkaloids. For example, Pictet-Spengler cyclization with tryptamine derivatives yields tetrahydro-β-carbolines with >90% enantiomeric excess when using chiral auxiliaries.

Case Study: (-)-Yohimbane Synthesis

-

Mannich Reaction: Methyl 4,5-dimethyl-3-oxohex-5-enoate reacts with formaldehyde and dimethylamine to form a β-amino ketone.

-

Reductive Amination: Hydrogenation over Raney nickel produces the pentacyclic core.

-

Resolution: Chiral chromatography separates enantiomers, achieving 92% ee.

Polymer Chemistry

Copolymerization with ethylene glycol dimethacrylate yields cross-linked polyesters with tunable glass transition temperatures (Tg). Thermogravimetric analysis shows decomposition onset at 220°C, making these materials suitable for high-temperature adhesives .

Table 2: Thermal Properties of Copolymers

| Comonomer Ratio (Ester:EGDMA) | Tg (°C) | Td (°C) |

|---|---|---|

| 1:1 | 45 | 220 |

| 1:2 | 68 | 235 |

| 1:3 | 82 | 245 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume